

A Technical Guide to Irucalantide (Ecallantide) for Hereditary Angioedema Research

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Compound of Interest		
Compound Name:	Irucalantide	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent, unpredictable episodes of severe swelling in various parts of the body, including the skin, gastrointestinal tract, and upper airways.[1][2] These attacks can be debilitating and, in the case of laryngeal edema, life-threatening.[2] The majority of HAE cases are caused by a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH) protein.[3][4] This deficiency leads to dysregulation of the plasma contact system, resulting in the overproduction of the vasoactive peptide bradykinin, the key mediator of angioedema in HAE.[3][4]

Irucalantide (also known as Ecallantide or DX-88) is a potent and specific inhibitor of plasma kallikrein, a critical enzyme in the bradykinin-forming cascade.[5][6] Developed through phage display technology and synthesized by the yeast Pichia pastoris, **Irucalantide** is a 60-amino acid recombinant protein that offers a targeted therapeutic approach for acute HAE attacks.[5] By directly inhibiting plasma kallikrein, **Irucalantide** blocks the production of bradykinin, thereby mitigating the increases in vascular permeability that cause angioedema.[5][7] This document provides a detailed technical overview of **Irucalantide**, summarizing its mechanism of action, clinical trial data, and key experimental protocols for professionals in the field of drug development and HAE research.

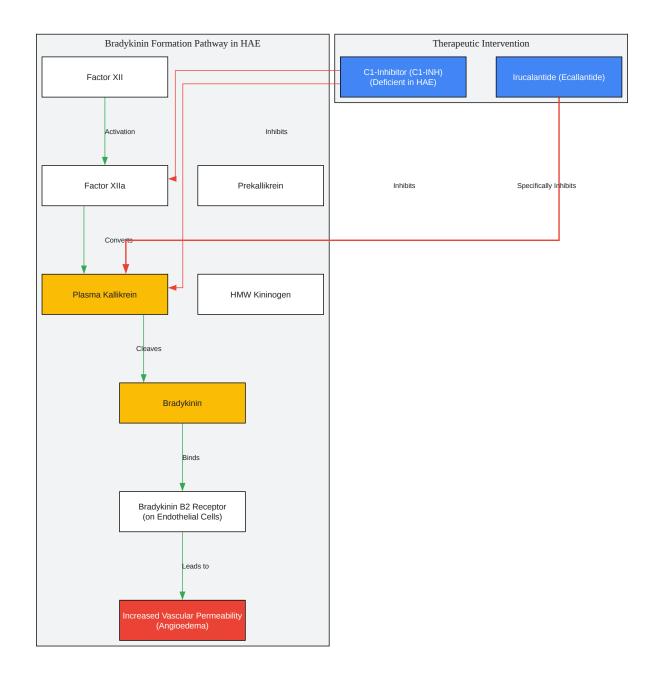


Mechanism of Action

The pathophysiology of HAE is rooted in the uncontrolled activation of the contact system.[5] In individuals with deficient or dysfunctional C1-INH, Factor XIIa initiates a proteolytic cascade, converting prekallikrein into active plasma kallikrein.[4][5] Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[6] Bradykinin subsequently binds to its B2 receptors on endothelial cells, triggering signaling pathways that increase vascular permeability and lead to the extravasation of fluid into tissues, manifesting as angioedema.[1] [4][5]

Irucalantide exerts its therapeutic effect by acting as a direct, specific, and reversible inhibitor of plasma kallikrein.[6] It binds to the active site of kallikrein, preventing it from cleaving HMWK. [5] This targeted inhibition effectively halts the excessive production of bradykinin, addressing the primary driver of HAE symptoms.[6][7]





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Caption: Irucalantide's mechanism of action in the HAE bradykinin pathway.



Clinical Efficacy Data

The efficacy of **Irucalantide** for the treatment of acute HAE attacks has been established in several key clinical trials, collectively known as the EDEMA (Evaluation of DX-88's Effect in Mitigating Angioedema) studies.[7] These trials consistently demonstrated that **Irucalantide** provides significant and rapid symptom relief compared to placebo.[3]

Efficacy Endpoint	Study	Result	Citation
Change in Mean Symptom Complex Severity (MSCS) Score at 4 hours	DX-88/19 (Open- label)	Mean change ranged from -1.04 to -1.36 across 13 treatment episodes.	[2]
Treatment Outcome Score (TOS) at 4 hours	DX-88/19 (Open- label)	Mean scores ranged from 56.2 to 79.8 across 13 treatment episodes.	[2]
Median Time to Onset of Sustained Improvement	DX-88/19 (Open- label)	Ranged from 59 to 113 minutes.	[2]
Patient-Reported Significant Improvement at 4 hours	EDEMA Phase III	72.5% (29/40) for Irucalantide vs. 25.0% (2/8) for Placebo (p=0.0169).	[6]

Safety and Tolerability Profile

Irucalantide has a generally favorable safety profile.[7] The most commonly reported adverse events in clinical trials were mild to moderate and included injection site reactions, headache, and gastrointestinal effects.[7] The most significant safety concern is the risk of hypersensitivity reactions, including anaphylaxis, which necessitates administration by a healthcare professional.[2][3][6] A Risk Evaluation and Mitigation Strategy (REMS) program was approved by the FDA to ensure its safe use.[7]



Adverse Event Profile	Study	Incidence/Observat ion	Citation
Potential Hypersensitivity Reactions	DX-88/19 (Open- label)	8 of 147 patients (5.4%) reported potential reactions.	[2]
Anaphylaxis	DX-88/19 (Open- label)	6 of 147 patients (4.1%) met the criteria for anaphylaxis.	[2]
Common Adverse Events	Phase III Trials	Injection site reactions, headache, gastrointestinal effects (nausea, diarrhea).	[7]
Anti-drug Antibodies	General	Possible development of anti-ecallantide antibodies has been noted.	[7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding a drug's dose-response relationship.[8][9] Initial Phase I studies of **Irucalantide** involved dose-ranging intravenous infusions.[6] However, detailed PK parameters such as half-life, Cmax, and AUC from pivotal trials are not extensively detailed in the provided literature. The primary pharmacodynamic effect is the rapid and specific inhibition of plasma kallikrein, which reduces the generation of bradykinin and alleviates angioedema symptoms.[6] No direct exposure-response relationships have been formally established between **Irucalantide** levels and components of the kallikrein-kinin system.[6]



Pharmacokinetic Parameter	Value	Citation
Route of Administration	Subcutaneous Injection	[2][7]
Standard Dose (Acute Attack)	30 mg (administered as three 10 mg injections)	[2][7]
Half-life, Cmax, AUC	Data not available in the reviewed sources.	

Key Experimental Protocols

The clinical development of **Irucalantide** was supported by robustly designed trials to assess its efficacy and safety for acute HAE attacks.

EDEMA Phase III Trials (e.g., EDEMA3, EDEMA4)

- Objective: To evaluate the efficacy and safety of a single 30 mg subcutaneous dose of Irucalantide compared to placebo for the treatment of acute HAE attacks.[6][7]
- Study Design: Randomized, double-blind, placebo-controlled, multicenter studies.[3][6]
- Patient Population: Patients aged 10 years and older with a confirmed diagnosis of HAE
 Type I or II, presenting for treatment within 8 hours of recognizing a moderate to severe
 attack.[6][10]
- Intervention: A total dose of 30 mg of Irucalantide administered as three separate 10 mg (1 mL) subcutaneous injections or a matching placebo.[7]
- Primary Efficacy Endpoints:
 - Treatment Outcome Score (TOS): A patient-reported outcome measure assessing the change in overall symptom severity at 4 hours post-dose.
 - Mean Symptom Complex Severity (MSCS) Score: A measure where patients rate the severity of symptoms at up to three anatomical locations. The primary endpoint was the change from baseline at 4 hours.

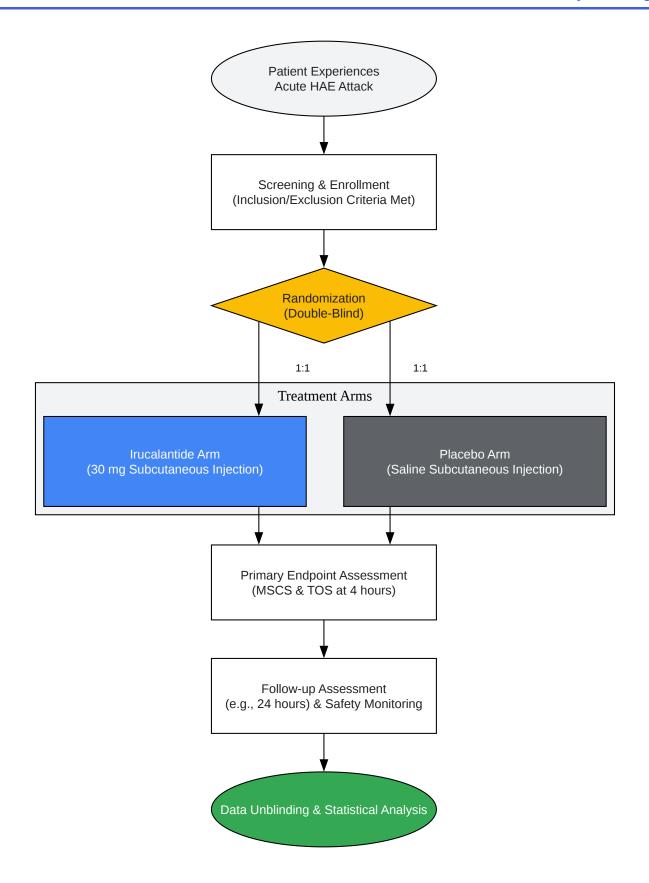


 Safety Assessment: Monitoring of adverse events, with a particular focus on hypersensitivity reactions, vital signs, and laboratory parameters.

DX-88/19 Open-Label Continuation Study

- Objective: To evaluate the long-term safety and efficacy of Irucalantide for the treatment of multiple, recurrent HAE attacks.[2]
- Study Design: An open-label, multicenter continuation study.[2]
- Patient Population: 147 patients who had previously participated in **Irucalantide** trials.[2]
- Intervention: 30 mg of subcutaneous **Irucalantide** administered for each acute HAE attack, with no limit on the number of treated episodes.[2]
- Endpoints: The primary endpoint was the change in MSCS score at 4 hours. Secondary endpoints included TOS at 4 and 24 hours and time to response. Safety was assessed by monitoring adverse events over multiple treatment episodes.[2]





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Caption: Workflow of a typical randomized controlled trial for acute HAE treatment.



Conclusion

Irucalantide is a targeted, effective therapy for the on-demand treatment of acute attacks of Hereditary Angioedema.[2][3] Its mechanism as a plasma kallikrein inhibitor directly addresses the overproduction of bradykinin, the central mediator of swelling in HAE.[5][7] Clinical trials have robustly demonstrated its ability to provide rapid and significant symptom relief across all HAE attack locations.[3][7] While the risk of hypersensitivity requires administration in a healthcare setting, its overall safety and efficacy profile establishes **Irucalantide** as a critical tool in the management of this rare and potentially life-threatening disease.[2][3] Further research could focus on long-term immunogenicity and the development of formulations or delivery methods to enhance patient convenience and mitigate hypersensitivity risks.

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